molecular formula C15H12 B1217907 1-Methylanthracene CAS No. 610-48-0

1-Methylanthracene

Cat. No. B1217907
CAS RN: 610-48-0
M. Wt: 192.25 g/mol
InChI Key: KZNJSFHJUQDYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylanthracene is a colorless leaflet . It is soluble in alcohol but insoluble in water . The molecular formula of 1-Methylanthracene is C15H12 .


Synthesis Analysis

Anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . The synthesis of anthracene derivatives remains challenging, but some important preparative methods have been reported . For example, anthracene was selected as the fluorescent core, then boronic ester and the self-assembling thiophene group were introduced to the “9” and “10” sites of anthracene, respectively .


Molecular Structure Analysis

The molecular weight of 1-Methylanthracene is 192.25 g/mol . The IUPAC name is 1-methylanthracene . The InChI is InChI=1S/C15H12/c1-11-5-4-8-14-9-12-6-2-3-7-13 (12)10-15 (11)14/h2-10H,1H3 . The InChIKey is KZNJSFHJUQDYHE-UHFFFAOYSA-N .


Chemical Reactions Analysis

Anthraquinones are the most investigated natural products for their mechanism of action . They possess diverse biological activities such as phytotoxic, antibacterial, antiviral, anticancer, antitumor, algicide, antifungal, enzyme inhibiting .


Physical And Chemical Properties Analysis

The molecular weight of 1-Methylanthracene is 192.25 g/mol . The XLogP3 is 5.1 . The Hydrogen Bond Donor Count and Acceptor Count are both 0 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass are both 192.093900383 g/mol . The Topological Polar Surface Area is 0 Ų . The Heavy Atom Count is 15 . The Formal Charge is 0 . The Complexity is 220 .

Scientific Research Applications

Cancer Research and Drug Development

1-Methylanthracene and its derivatives have been studied for their potential in cancer treatment. Derivatives of anthracene, such as 9-Methylanthracene, have shown promise as p53 activators in the treatment of glioblastoma multiforme, a lethal brain tumor . While not directly 1-Methylanthracene, these studies indicate the potential of methylated anthracenes in medicinal chemistry.

Environmental Science

In environmental science, 1-Methylanthracene can be used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) in ecosystems. PAHs are environmental pollutants, and understanding their stability, degradation, and interaction with other environmental factors is crucial for ecological assessments .

Materials Science

1-Methylanthracene has applications in materials science due to its structural properties. It can be used in the synthesis of novel organic materials, including polymers and small molecule organic semiconductors, which are essential for electronic devices like OLEDs and solar cells .

Analytical Chemistry

In analytical chemistry, 1-Methylanthracene is utilized for its fluorescent properties. It can serve as a standard or a tracer in various spectroscopic techniques to analyze the presence and concentration of similar compounds in mixtures .

Biochemistry

Anthracene derivatives are known to have bioactive properties. While specific studies on 1-Methylanthracene in biochemistry are limited, related compounds have been investigated for their antimicrobial, anti-inflammatory, and enzyme inhibiting activities, suggesting potential biochemical applications for 1-Methylanthracene as well .

Industrial Uses

1-Methylanthracene has industrial significance, particularly in the synthesis of dyes and pigments. Anthracene, the parent compound, is used in producing the red dye alizarin, and methylated derivatives may also be used in dye synthesis and other industrial chemical processes .

Safety And Hazards

No special measures are required for 1-Methylanthracene . After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints . After skin contact, generally, the product does not irritate the skin . After eye contact, it is recommended to rinse the opened eye for several minutes under running water . After swallowing, if symptoms persist, consult a doctor .

Relevant Papers There are several relevant papers on 1-Methylanthracene. For example, a paper titled “Fungal Bioactive Anthraquinones and Analogues” discusses the biological activities of anthraquinones and analogues . Another paper titled “Simple anthracene derivatives: different mechanoluminescence properties tailored only by a thiophene group” discusses the properties of anthracene derivatives . More papers can be found on Semantic Scholar .

properties

IUPAC Name

1-methylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-11-5-4-8-14-9-12-6-2-3-7-13(12)10-15(11)14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNJSFHJUQDYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC3=CC=CC=C3C=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074787
Record name 1-Methylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylanthracene

CAS RN

610-48-0
Record name 1-Methylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene, 1-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylanthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYLANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T2PP79W0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

10-(hydroxymethyl)-9-((methylamino)methyl)anthracene (0.800 g, 3.18 mmol) and K2CO3 (0.56 g, 4.05 mmol) were taken up in 15 mL acetonitrile. A solution of 2,2-dimethylpropane-1,3-diyl(o-(bromomethyl)phenyl)boronate 3 (1.00 g, 3.44 mmol) in 5 mL acetonitrile was added and the mixture was refluxed under nitrogen for 24 h. The mixture was filtered hot on a sintered-glass frit and upon cooling, a yellow solid precipitated. The resulting solid was triturated with acetonitrile/water (4:1, v/v), filtered on a sintered-glass frit and vacuum dried to yield 11 as a bright yellow solid (0.632 g, 51.6% yield): 1H NMR (300.13 MHz, CD3OD) δ2.58 (s, 3H), 4.58 (s, 2H), 5.22 (s, 2H), 5.61 (s, 2H), 7.62 (m, 6H), 7.80 (m, 2H), 8.18 (m, 2H), 8.58 (m, 2H); 13C-{1H} NMR (75.4 MHz, CD3OD) δ136.9, 136.2, 135.9, 132.9, 132.7, 131.4, 129.9, 128.3, 127.1, 126.8, 126.5, 124.9, 124.1, 63.8, 57.1, 50.9, 40.7.
Name
10-(hydroxymethyl)-9-((methylamino)methyl)anthracene
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
2,2-dimethylpropane-1,3-diyl(o-(bromomethyl)phenyl)boronate
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Yield
51.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylanthracene
Reactant of Route 2
Reactant of Route 2
1-Methylanthracene
Reactant of Route 3
Reactant of Route 3
1-Methylanthracene
Reactant of Route 4
Reactant of Route 4
1-Methylanthracene
Reactant of Route 5
Reactant of Route 5
1-Methylanthracene
Reactant of Route 6
Reactant of Route 6
1-Methylanthracene

Citations

For This Compound
660
Citations
M Nakagaki, E Nishi, K Sakota, K Nishi, H Nakano… - Chemical physics, 2005 - Elsevier
… spectra of 2- and 1-methylanthracene are measured in a … fluorescence excitation spectrum of 1-methylanthracene, but no … for 2- and 1-methylanthracene with density functional theory (…
Number of citations: 16 www.sciencedirect.com
F Imashiro, K Takegoshi, K Hirayama… - The Journal of …, 1987 - ACS Publications
… Rotational barriers of the methyl groups in 1-methylanthracene(1), 1-methylanthraquinone (2), 1,9-dimethylanthracene (3), 4-methylacridine (4), 1,4-dimethylanthracene (5), and 1,4-…
Number of citations: 6 pubs.acs.org
CM Smith, PE Savage - AIChE journal, 1993 - Wiley Online Library
… This product slate is analogous to the products formed from 1-methylanthracene pyrolysis, but there were two fewer dimethylanthracene isomers and no partially hydrogenated …
Number of citations: 27 aiche.onlinelibrary.wiley.com
M Nakagaki, E Nishi, K Sakota, H Nakano, H Sekiya - Chemical physics, 2006 - Elsevier
… in the FE and DF spectra of 1-methylanthracene since the phase of the methyl rotational … of 1-methylanthracene. Thus, the internal rotational potentials of the 2- and 1-methylanthracene …
Number of citations: 10 www.sciencedirect.com
K Fujiwara, Y Ishige, YI Inoue, S Taigo… - … Science and Health …, 2007 - Taylor & Francis
… major decomposition product of 1-methylanthracene. A similar result … In the case of 1-methylanthracene, the methoxy compound … a target of photo-decomposition in 1-methylanthracene. …
Number of citations: 1 www.tandfonline.com
S Bejaoui, PP Bera, F Salama… - The Journal of Physical …, 2023 - ACS Publications
The S 0 –S 1 absorption spectra of anthracene (C 14 H 10 ), 9-methylanthracene (C 15 H 12 ), and 2-methylanthracene (C 15 H 12 ) are measured in the ultraviolet region between 330 …
Number of citations: 1 pubs.acs.org
BD Ostojić, B Stanković, DS Đorđević - Chemosphere, 2014 - Elsevier
There is little information available on methyl derivatives of anthracene and their interaction with the enzymes of bacterial consortia that could be found in petroleum sludge. In this study …
Number of citations: 15 www.sciencedirect.com
M Pomerantz, GL Combs Jr, R Fink - The Journal of Organic …, 1980 - ACS Publications
The benzotropyl dimer 7, 7'-bis (3, 4-benzotropyl)(6) has been prepared and thermolyzed (400 C) both without and with added benzene. In addition, l, 2: 5, 6-dibenzotropilidene (3) and …
Number of citations: 18 pubs.acs.org
O Cvrčková, M Ciganek, Z Šimek - Polycyclic Aromatic Compounds, 2006 - Taylor & Francis
… curve of the first-order reaction with half-lives expressed as required irradiation dose of 161.2 W·h/m 2 , 117.5 W·h/ m 2 and 100.5 W·h/m 2 for 2-methylanthracene, 1-methylanthracene …
Number of citations: 6 www.tandfonline.com
BL Upham, L Bláha, P Babica, JS Park… - Cancer …, 2008 - Wiley Online Library
… upstream response to 1-methylanthracene was a rapid (<1 … the inhibition of GJIC by 1-methylanthracene. In contrast, inhibition … had no effect on 1-methylanthracene-induced inhibition of …
Number of citations: 59 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.